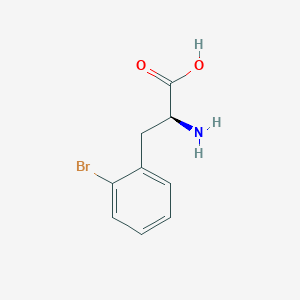

2-Amino-3-(2-bromophenyl)propanoic acid

Description

Overview of Non-Proteinogenic Amino Acids in Synthetic Chemistry

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org These unique building blocks, however, are integral to a wide array of applications in synthetic chemistry and drug discovery. cpcscientific.commdpi.com Unlike their proteinogenic counterparts, NPAAs offer a vast diversity of structures and functionalities. nih.gov They can be synthesized in the laboratory or found in nature, where they often play crucial roles as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org

In the realm of synthetic chemistry, NPAAs are invaluable tools for creating novel peptides and peptidomimetics with enhanced properties. cpcscientific.com Their incorporation into peptide sequences can introduce conformational constraints, improve metabolic stability by resisting enzymatic degradation, and modulate biological activity. cpcscientific.comnih.gov The chemical synthesis of NPAAs can be achieved through various methods, including the modification of proteinogenic amino acids. mdpi.com Modern techniques like C–H functionalization, particularly when combined with photochemistry, offer efficient and environmentally friendly routes to a diverse range of NPAAs under mild conditions. mdpi.com

The structural variety of NPAAs is immense, encompassing β-amino acids, γ-amino acids, N-alkylated derivatives, and halogenated derivatives, among many others. cpcscientific.com This chemical diversity allows for the fine-tuning of molecular properties, which is particularly beneficial in the development of therapeutic peptides. nih.gov

Significance of Halogenated Phenylalanine Derivatives

Halogenated phenylalanine derivatives represent a significant class of non-proteinogenic amino acids with important applications in medicinal chemistry and biomedical research. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenyl ring of phenylalanine can profoundly influence the molecule's physicochemical properties and biological activity.

Halogenation can alter a molecule's hydrophobicity, electronic distribution, and steric profile. These changes can enhance binding affinity to biological targets, improve membrane permeability, and increase metabolic stability. For instance, halogenated derivatives of L-phenylalanine have been investigated for their neuroprotective effects. nih.gov Studies have shown that compounds like 3,5-dibromo-L-tyrosine can attenuate excitatory glutamatergic synaptic transmission, suggesting their potential as therapeutic agents for conditions characterized by glutamate (B1630785) receptor overactivation, such as brain ischemia. nih.gov

Furthermore, halogenation is a key strategy in the design of enzyme inhibitors. For example, halogenated phenylalanines have been explored as inhibitors of aromatic amino acid hydroxylases. acs.org In the field of amyloid research, halogenated phenylalanine analogues have been used to modulate the hydrophobic and aromatic interactions that drive the aggregation of amyloidogenic peptides, providing insights into the mechanisms of fibril formation. nih.gov The incorporation of halogen atoms is also a common feature in many approved drugs, highlighting the importance of this chemical modification in drug discovery. mdpi.com

Contextualization within Amino Acid Metabolism and Protein Synthesis Research

While 2-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic amino acid and therefore not directly incorporated into proteins via the standard genetic code, its study provides valuable insights into amino acid metabolism and the flexibility of protein synthesis machinery. The cellular processes of amino acid metabolism are central to the synthesis of a vast array of essential biomolecules, including hormones, pigments, and neurotransmitters. frontiersin.org

Research into non-proteinogenic amino acids helps to elucidate the specificity and promiscuity of the enzymes involved in these metabolic pathways. By introducing structural analogues like this compound, scientists can probe the active sites of enzymes and understand the structural requirements for substrate recognition and catalysis. This knowledge is crucial for the development of enzyme inhibitors and other therapeutic agents that target amino acid metabolism.

Furthermore, the study of how NPAAs interact with the protein synthesis apparatus has led to the development of powerful techniques for protein engineering. Although not a standard component, under specific experimental conditions, NPAAs can be incorporated into proteins, allowing for the introduction of novel chemical functionalities. This has applications in creating proteins with enhanced stability, novel catalytic activities, or specific labels for imaging and biophysical studies. Recent research also suggests that amino acids can act as "metabokines," regulating fundamental metabolic pathways within cells, a role that could potentially be modulated by synthetic amino acids. mdpi.com

Historical Development and Emerging Research Trends

Early Synthetic Approaches and Structural Characterization

The synthesis of novel amino acids has long been a focus of organic chemistry. Early synthetic methods for preparing this compound and related compounds often relied on classical organic reactions. For instance, the synthesis of 3-(2-bromophenyl)propionic acid, a related intermediate, has been approached through multi-step sequences starting from materials like 2-bromobenzyl bromide or 2-bromobenzaldehyde (B122850). google.com These early methods, while foundational, could be lengthy and sometimes involved harsh reaction conditions.

More recent advancements in synthetic methodology have provided more efficient and regioselective ways to introduce halogen atoms onto the phenylalanine scaffold. Palladium-catalyzed C-H halogenation, directed by the native amine group of phenylalanine derivatives, has emerged as a powerful tool for the synthesis of such compounds. researchgate.net This modern approach allows for the direct and selective introduction of bromine, chlorine, or iodine atoms onto the phenyl ring.

The structural characterization of this compound has been thoroughly established using various analytical techniques. The molecular formula is C9H10BrNO2, and its structure is confirmed by spectroscopic methods. nih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |

| InChIKey | JFVLNTLXEZDFHW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br |

Evolution of Applications in Drug Discovery

The unique structural and chemical properties of this compound and its isomers have made them valuable building blocks in drug discovery. As a chiral amino acid derivative, it serves as a versatile scaffold for the synthesis of biologically active molecules. chemimpex.com The presence of the bromophenyl group enhances its utility, allowing for further chemical modifications to explore structure-activity relationships.

This compound and its analogues are particularly useful in the design of novel therapeutic agents targeting neurological disorders. chemimpex.com Their ability to mimic or antagonize the actions of natural amino acids makes them promising candidates for modulating neurotransmitter systems. chemimpex.com For example, they are utilized in research focused on developing treatments for mental health conditions.

In addition to its direct therapeutic potential, this compound is also employed in biochemical research to study amino acid metabolism and protein synthesis, contributing to a deeper understanding of cellular functions and disease mechanisms. chemimpex.com Its applications extend to analytical chemistry, where it can be used as a standard in chromatographic methods for the analysis of complex biological samples. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 2 Bromophenyl Propanoic Acid and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules like 2-Amino-3-(2-bromophenyl)propanoic acid, as different enantiomers can have vastly different biological activities. Biocatalytic methods, employing enzymes as catalysts, are particularly advantageous due to their high stereoselectivity and operation under mild conditions.

A highly effective strategy for synthesizing (R)-2-amino-3-(2-bromophenyl)propanoic acid involves a cofactor-driven cascade reaction using an immobilized multienzyme system. acs.orgmdpi.com This one-pot system combines three distinct enzymes that work in concert to convert a simple keto acid precursor into the desired D-amino acid with high purity and enantiomeric excess. acs.org The co-immobilization of these enzymes enhances stability, allows for reuse, and facilitates continuous production processes. acs.org

The core transformation in the biocatalytic cascade is carried out by a D-amino acid amino transaminase (DAAT). mdpi.com Specifically, the DAAT from Bacillus cereus (bcDAAT) is utilized. acs.orgacs.org This enzyme catalyzes the stereoselective transfer of an amino group from an amino donor to the keto acid precursor, 2-oxo-3-(2-bromophenyl)propanoic acid, to form the target D-amino acid. mdpi.comnih.gov The high stereospecificity of bcDAAT is fundamental to achieving the high enantiomeric purity of the final product. researchgate.net

To enhance the stability and reusability of the enzymes, they are co-immobilized onto a solid support. nih.gov A practical and scalable method involves using glutaraldehyde-activated amino polymer beads, specifically LX1000HA. acs.orgacs.org Glutaraldehyde acts as a cross-linking agent, forming covalent bonds between the amino groups on the enzyme surface and the amino groups on the support. researchgate.netnih.govnih.gov Research has shown that a sequential co-immobilization protocol for bcDAAT, lhD-LDH, and cbFDH on these beads results in a robust biocatalyst. acs.org This immobilized system demonstrates excellent stability, retaining over 90% of its activity for 10 cycles, equivalent to 150 hours of use. acs.org

For industrial-scale production, continuous-flow systems offer significant advantages over traditional batch processes, including improved efficiency and automation. nih.govasymchem.com The immobilized multienzyme system has been successfully implemented in a packed bed reactor (PBR) for the continuous synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid. acs.orgacs.org In this setup, the substrate solution is continuously passed through a column packed with the enzyme-loaded beads. nih.gov This system achieved a stable conversion rate of over 95% for 36 hours. acs.orgmdpi.com The productivity of this continuous-flow process was demonstrated by a high space-time yield. acs.org

Research Findings

The biocatalytic cascade has been effectively demonstrated on a pilot scale, showcasing its potential for industrial manufacturing.

Table 1: Pilot-Scale Batch Synthesis Results

| Parameter | Value | Reference |

|---|---|---|

| Input Substrate Scale | 50 g | acs.orgacs.org |

| Isolated Yield | 65% (~33 g) | acs.orgacs.orgmdpi.com |

| HPLC Purity | >99% | acs.orgacs.org |

| Enantiomeric Excess (ee) | 99.0% | acs.orgacs.org |

Table 2: Continuous-Flow System Performance

| Parameter | Value | Reference |

|---|---|---|

| Reactor Type | Packed Bed Reactor (PBR) | acs.org |

| Conversion Rate | >95% | acs.orgmdpi.com |

| Operational Stability | 36 hours | acs.orgmdpi.com |

| Space-Time Yield | 323.3 g L⁻¹ day⁻¹ | acs.orgacs.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-amino-3-(2-bromophenyl)propanoic acid |

| 2-oxo-3-(2-bromophenyl)propanoic acid |

| D-amino acid |

| Formate (B1220265) |

| Carbon dioxide |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form) |

| NADH (Nicotinamide adenine dinucleotide, reduced form) |

| Pyruvate |

Chiral Induction in Asymmetric Synthesis (e.g., Ni(II) Schiff base complexes)

Asymmetric synthesis is a critical strategy for obtaining enantiomerically pure amino acids. One prominent method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859). This approach allows for the stereocontrolled synthesis of a wide variety of "tailor-made" amino acids. nih.govresearchgate.netehu.es The core principle of this methodology lies in the alkylation of a Ni(II) complex of a glycine-derived Schiff base with an appropriate alkyl halide. The chiral environment provided by the tridentate ligand attached to the nickel ion directs the incoming alkyl group to a specific face of the complex, leading to a high degree of diastereoselectivity. beilstein-journals.orgnih.gov

The process typically begins with the preparation of a chiral Ni(II) complex of a Schiff base formed between glycine and a chiral tridentate ligand, such as one derived from (S)-N-benzylproline. researchgate.net This complex then undergoes alkylation. For the synthesis of this compound, 2-bromobenzyl bromide would be the alkylating agent. The bulky aryl moiety of the Ni(II) complex effectively blocks one face, ensuring a highly diastereoselective transformation. beilstein-journals.orgnih.gov Following the alkylation step, the resulting complex is hydrolyzed, typically under acidic conditions, to release the desired amino acid and the chiral auxiliary, which can often be recycled. mdpi.com This methodology has been successfully applied to the gram-scale synthesis of various non-canonical amino acids, including fluorinated derivatives. beilstein-journals.orgnih.govmdpi.com

Key Features of Ni(II) Schiff Base Complex Methodology:

| Feature | Description |

|---|---|

| Stereocontrol | High diastereoselectivity is achieved due to the chiral ligand directing the alkylation reaction. beilstein-journals.orgnih.gov |

| Versatility | Applicable to the synthesis of a wide range of tailor-made amino acids. nih.gov |

| Scalability | The method has been demonstrated to be effective for gram-scale synthesis. beilstein-journals.orgmdpi.com |

| Recyclable Auxiliary | The chiral ligand can often be recovered and reused, improving the cost-effectiveness of the process. mdpi.com |

Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic mixture of enantiomers, resolution techniques are employed to separate them and obtain the desired pure stereoisomer. Chromatographic methods are particularly effective for this purpose. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the enantiomeric separation of amino acids and their derivatives. tsijournals.com

For instance, a chiral liquid chromatographic method was developed for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid using a donor-acceptor (Pirkle) column. tsijournals.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase. The choice of mobile phase is crucial for achieving good resolution. In one reported method, a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid, and isopropyl amine was used to successfully resolve the enantiomers. tsijournals.com The development of such methods often involves optimizing parameters like the mobile phase composition, column temperature, and flow rate to achieve the best separation. tsijournals.com

Another approach to determining enantiomeric purity involves derivatization followed by gas chromatography (GC) on a chiral column. Amino acids can be converted into volatile derivatives, such as N-trifluoroacetyl-O-methyl esters, which can then be separated and quantified by enantioselective GC. nih.gov

Chemical Synthesis Approaches

One-Pot Continuous Reaction Methods for 3-(2-bromophenyl)propionic acid Precursors

The synthesis of this compound often begins with the preparation of its precursor, 3-(2-bromophenyl)propionic acid. An efficient, industrialized synthesis method for this precursor has been developed utilizing a one-pot continuous reaction. google.comgoogle.com This method starts with 2-bromobenzaldehyde (B122850) and involves a series of reactions including condensation, reduction, hydrolysis, and decarboxylation, all carried out in a single reaction vessel. google.comgoogle.com

The process typically involves the reaction of 2-bromobenzaldehyde with isopropylidene malonate in a triethylamine (B128534) formate system. This is followed by reduction, hydrolysis, and decarboxylation to yield the crude 3-(2-bromophenyl)propionic acid, which is then purified by recrystallization. google.comgoogle.com This one-pot approach offers several advantages over traditional multi-step syntheses, including shorter reaction times, reduced waste, and lower production costs. google.com

Strategies for Protecting Group Chemistry (e.g., Boc-protection)

Protecting groups are essential in the synthesis of amino acids to prevent unwanted side reactions at the amino and carboxyl groups. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for the amino function. chemistrysteps.comontosight.ai The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aiorganic-chemistry.orggoogle.com

The Boc group is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases, allowing for selective modification of other parts of the molecule. organic-chemistry.org This stability makes it compatible with an orthogonal protection strategy, where other protecting groups that are labile under different conditions (e.g., the base-labile Fmoc group) can be used for other functional groups. organic-chemistry.org The removal of the Boc group is typically achieved under mildly acidic conditions, for example, with trifluoroacetic acid (TFA). chemistrysteps.com

Common Reagents for Boc-Protection:

| Reagent | Description |

|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | A widely used and efficient reagent for introducing the Boc group. organic-chemistry.orggoogle.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Reacts rapidly with amino acids at room temperature to provide Boc-protected derivatives in excellent yields. sigmaaldrich.com |

Synthesis of Specific Stereoisomers (e.g., (R)- and (S)- forms)

The synthesis of specific stereoisomers, such as the (R)- and (S)- forms of this compound, can be achieved through various stereoselective methods. pressbooks.pub One common approach is to start from a chiral precursor. For example, the (S)-enantiomer of a related compound, 2-amino-3-(4-alkylaminophenyl)-propanoic acid, can be synthesized starting from (L)-phenylalanine, while the (R)-enantiomer can be prepared from (D)-phenylalanine. google.com

Enantioselective synthesis, as described in section 2.1.2, is a direct method to obtain a specific enantiomer. pressbooks.pub The use of chiral catalysts, such as rhodium(I) complexes with chiral diphosphine ligands, in hydrogenation reactions can also lead to the formation of one enantiomer in high purity. pressbooks.pub

Synthesis of Derivatized this compound

The core structure of this compound can be further modified to create a variety of derivatives with potentially interesting biological activities. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides. The synthesis of such derivatives often involves the use of protecting groups to ensure that the desired reaction occurs at the intended site.

The synthesis of N-protected derivatives, such as Fmoc-protected amino acids, is common in peptide synthesis. beilstein-journals.org For instance, after the synthesis of a fluorinated amino acid via the Ni(II) complex method, the resulting amino acid was protected with a fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Osu. beilstein-journals.orgnih.gov Similarly, various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and shown to possess antimicrobial activity. nih.gov The synthesis of these derivatives often involves standard organic transformations tailored to the specific functional groups present in the molecule.

Peptide Coupling and Analog Synthesis

The integration of this compound into a growing peptide chain is typically achieved through standard solid-phase or solution-phase peptide synthesis protocols. The amino group of the protected this compound is coupled to the C-terminus of the peptide sequence using common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

A more advanced application of this amino acid lies in the synthesis of its analogs, particularly those involving modifications at the bromine-substituted phenyl ring. The ortho-bromo group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the peptide, introducing new chemical moieties that can modulate the peptide's biological activity.

One such advanced methodology is the intramolecular C-H activation to form "stapled" peptides. While direct examples involving this compound are not extensively documented, the principle has been demonstrated with the analogous ortho-iodo-phenylalanine. In this approach, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the ortho-position of the phenylalanine ring and a C-H bond of a nearby amino acid residue, such as tryptophan. This creates a covalent bridge, or "staple," that locks the peptide into a specific conformation, often an α-helix, which can enhance its binding affinity to a target protein and its resistance to proteolytic degradation.

Below is a table summarizing a representative palladium-catalyzed intramolecular C-H activation reaction for peptide stapling, a methodology applicable to peptides containing this compound.

| Parameter | Description |

| Reaction Type | Intramolecular C-H Activation / Arylation |

| Reactants | Peptide sequence containing this compound and a suitable C-H donor residue (e.g., Tryptophan) |

| Catalyst | Palladium(II) acetate (B1210297) [Pd(OAc)2] |

| Ligand | Triphenylphosphine (PPh3) |

| Solvent | Dimethylformamide (DMF) |

| Product | Conformationally constrained ("stapled") peptide with a new C-C bond |

Incorporation into Peptide Mimetics

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics.

The presence of the bulky bromo group at the ortho position of the phenyl ring introduces significant steric hindrance. This can be strategically employed to influence the local conformation of the peptide backbone, forcing it to adopt specific secondary structures like β-turns or helices. By constraining the peptide's conformation, it is possible to pre-organize the pharmacophoric groups into the optimal arrangement for binding to a biological target, thereby increasing potency.

Furthermore, the ortho-bromo substituent can serve as a valuable tool for structure-activity relationship (SAR) studies. It can be replaced with other functional groups through cross-coupling reactions to probe the steric and electronic requirements of the target's binding pocket. This allows for the fine-tuning of the peptidomimetic's affinity and selectivity.

The table below outlines the potential effects and strategic applications of incorporating this compound into peptide mimetics.

| Feature of this compound | Potential Effect on Peptide Mimetic | Strategic Application in Drug Design |

| Ortho-Bromo Substituent | Induces steric hindrance, restricting side-chain rotation. | To enforce a specific peptide conformation required for high-affinity binding to a receptor. |

| Increased Hydrophobicity | May enhance membrane permeability. | To improve the oral bioavailability of the peptide mimetic. |

| Metabolic Stability | The unnatural structure can confer resistance to enzymatic degradation. | To increase the in vivo half-life of the therapeutic peptide. |

| Synthetic Handle for Cross-Coupling | The C-Br bond allows for further chemical modification. | To generate a library of analogs for structure-activity relationship (SAR) studies and to optimize binding affinity. |

Chemical Reactivity and Derivatization of 2 Amino 3 2 Bromophenyl Propanoic Acid

Reactions at the Amino Group

The primary amino group is a key site for nucleophilic reactions, most notably for the construction of peptide chains and the introduction of protecting groups to direct synthetic pathways.

Amidation and Peptide Bond Formation

The amino group of 2-Amino-3-(2-bromophenyl)propanoic acid serves as a nucleophile in the formation of amide bonds, a reaction central to peptide synthesis. To create a dipeptide, the carboxylic acid of a coupling partner is first activated, typically using carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and prevent racemization. The amino group of this compound then attacks the activated carbonyl, forming a new peptide bond. This process can be repeated to build longer polypeptide chains containing the 2-bromophenylalanine residue. googleapis.com The incorporation of this unnatural amino acid can introduce unique structural constraints or serve as a handle for further functionalization.

Protection and Deprotection Strategies

Selective modification of other functional groups in the molecule necessitates temporary blocking or "protection" of the highly reactive amino group to prevent unwanted side reactions. nih.gov The most common protecting groups in peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. Research has shown the successful synthesis of N-Boc-2-bromophenylalanine, which serves as a key intermediate for further derivatization. beilstein-journals.orgnih.gov Deprotection, or removal of the Boc group, is achieved under strongly acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. beilstein-journals.orgacs.org

The Fmoc group is attached using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). This protecting group is stable to acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), a strategy central to many solid-phase peptide synthesis (SPPS) protocols.

Table 1: Common Amino Group Protection and Deprotection Strategies

| Protecting Group | Abbreviation | Reagent for Protection | Cleavage Conditions |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic (e.g., TFA, HCl) |

Reactions at the Carboxyl Group

The carboxylic acid moiety can undergo reactions typical of its class, including esterification and conversion to amides, which are fundamental for creating prodrugs or other specialized derivatives.

Esterification and Prodrug Design

The carboxyl group of this compound can be converted into an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents. Common esters, such as methyl or ethyl esters, can be synthesized for synthetic purposes. lookchem.com More complex esters, like tert-butyl esters, are also utilized, particularly as protecting groups for the carboxyl function during peptide synthesis or other transformations. The tert-butyl ester of N-Boc-2-bromophenylalanine has been synthesized using t-butyl 2,2,2-trichloroacetimidate (TBTA). nih.govresearchgate.net

Esterification is a common strategy in prodrug design. Converting the polar carboxylic acid group into a more lipophilic ester can enhance a drug molecule's ability to cross cell membranes, thereby improving its oral bioavailability. Once absorbed, the ester is hydrolyzed by endogenous esterase enzymes to release the active parent drug.

Amide Formation

Similar to peptide bond formation at the amino terminus, the carboxyl group can be activated to form an amide with a separate amine-containing molecule. This requires converting the hydroxyl of the carboxyl group into a better leaving group. This is often accomplished using the same coupling reagents as in peptide synthesis (e.g., DCC, EDC/HOBt) or by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting activated species readily reacts with a primary or secondary amine to yield the corresponding amide.

Transformations Involving the Bromine Moiety

The bromine atom attached to the phenyl ring provides a versatile handle for advanced synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast range of novel analogues. For these reactions to be successful, the amino and carboxyl groups are typically protected (e.g., as an N-Boc derivative and a methyl or tert-butyl ester). beilstein-journals.orgnih.gov

Prominent examples of such transformations performed on 2-bromophenylalanine derivatives include:

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent. N-Boc protected 2-bromophenylalanine tert-butyl ester has been vinylated using this method to create an ortho-vinyl derivative, which serves as an intermediate for further functionalization. nih.govresearchgate.net

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. A Heck coupling has been used to install a five-carbon side chain onto a protected tetrahydroisoquinoline ring system derived from (R)-2-bromophenylalanine. acs.org

Suzuki-Miyaura Coupling: This widely used reaction couples the aryl bromide with a boronic acid or boronate ester. While it has been noted that Suzuki couplings on ortho-substituted substrates can be challenging due to steric hindrance, they provide a powerful route to biaryl compounds. unistra.frresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond and providing access to aryl-alkyne structures. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. An intramolecular Buchwald-Hartwig cyclization of 2-bromophenylalanine derivatives has been employed to synthesize chiral dihydroquinolinones. unistra.frresearchgate.netunistra.fr

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the Bromine Moiety

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | Pd(PPh₃)₄ |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Pd(OAc)₂ with phosphine (B1218219) ligand |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | C-C | Pd(0) complex with phosphine ligand |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Pd(0)/Cu(I) co-catalysis |

Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-bromine (C-Br) bond on the phenyl ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of a wide array of substituents in place of the bromine atom.

The Suzuki-Miyaura reaction is a widely used cross-coupling method that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For this compound, this reaction facilitates the formation of a new bond between the ortho-position of the phenyl ring and various aryl, heteroaryl, alkyl, or alkenyl groups. nih.govrsc.org The reaction is valued for its mild conditions and tolerance of various functional groups, including the unprotected amine and carboxylic acid moieties of the amino acid, making it highly suitable for modifying this compound. nih.govmdpi.com

Another significant transformation is the Mizoroki-Heck reaction , which couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of this compound with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of a styryl-type derivative where the double bond is attached to the ortho-position of the phenyl ring. organic-chemistry.orgmdpi.comlibretexts.orgnih.gov

| Reaction Name | Reaction Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | Biaryl or Alkyl-aryl amino acid derivative |

| Mizoroki-Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Styryl-type amino acid derivative |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orglibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the case of this compound, the phenyl ring lacks strong electron-withdrawing substituents. The bromine atom itself is weakly deactivating, while the amino acid side chain is not sufficiently electron-withdrawing to activate the ring for nucleophilic attack. Consequently, nucleophilic aromatic substitution at the C-Br bond is generally unfavorable under standard conditions and is much less common than the cross-coupling reactions discussed previously. libretexts.orgmasterorganicchemistry.comyoutube.com

Use in Radiolabeling for Imaging Agents

Radiolabeled amino acids are valuable tracers for positron emission tomography (PET), a non-invasive imaging technique used extensively in oncology for detecting and monitoring malignant tumors. nih.govsnmjournals.orgnih.gov Halogenated amino acid derivatives, such as this compound, are important precursors for the synthesis of these imaging agents.

The bromine atom on the phenyl ring serves as a convenient attachment point for introducing a positron-emitting radionuclide. For instance, a common strategy involves a destannylation reaction where a trialkyltin precursor is reacted with a source of the radiohalogen. Following this approach, the bromo-derivative can be converted to a stannyl (B1234572) precursor, which then reacts with a radiohalogen like Bromine-76 (⁷⁶Br) to yield the desired PET tracer. nih.govsnmjournals.orgsnmjournals.org Studies have shown that 2-[⁷⁶Br]bromo-α-methyl-L-phenylalanine (a closely related analog) is a potential PET tracer for tumor imaging, demonstrating high tumor accumulation and favorable pharmacokinetics. nih.govsnmjournals.org

Similarly, the bromo-substituent could potentially be replaced by other radioisotopes, such as Fluorine-18 ([¹⁸F]), through nucleophilic substitution, or other radiohalogens via palladium-catalyzed cross-coupling reactions with appropriate radiolabeled precursors. This makes this compound a valuable scaffold for developing novel diagnostic imaging agents. nih.govmdpi.com

Reactions at the Phenyl Ring

Beyond reactions that substitute the bromine atom, the phenyl ring itself can undergo further functionalization, allowing for the introduction of additional substituents that can modulate the compound's properties.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.combyjus.com

The regiochemical outcome of EAS on a substituted benzene (B151609) ring is directed by the electronic properties of the existing substituents. In this compound, the ring has two substituents:

The bromo group is an ortho-, para-director, though it is deactivating towards the reaction.

The alkyl side chain is a weakly activating group and also directs incoming electrophiles to the ortho and para positions.

Given that the bromo group is at position 2 and the side chain is at position 1, the directing effects of both groups and steric hindrance will influence the position of further substitution. The most likely positions for attack by an electrophile are the C4 and C6 positions, which are para and ortho, respectively, to the alkyl side chain and meta and para, respectively, to the bromo group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

| Reaction | Reagents | Electrophile | Potential Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | Di-bromo-substituted derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acyl-substituted derivative |

Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and biological testing of a series of related compounds to understand how specific structural features influence their biological activity. acs.orgmdpi.comnih.gov this compound is an excellent scaffold for such studies because its phenyl ring can be systematically modified. nih.gov

The chemical reactions described above provide the synthetic tools to generate a library of analogues. Cross-coupling reactions (Section 3.3.1) are particularly powerful for SAR, as they allow the bromine atom to be replaced with a diverse set of chemical groups, systematically altering properties like steric bulk, lipophilicity, and electronic character. For example, replacing the bromine with different alkyl, aryl, or halogen groups can probe the size and nature of a receptor's binding pocket. nih.gov

Electrophilic aromatic substitution (Section 3.4.1) offers another route to derivatization, allowing for the introduction of functional groups that can act as hydrogen bond donors or acceptors. By correlating the changes in chemical structure with changes in biological activity (e.g., enzyme inhibition, receptor binding affinity), researchers can develop a detailed understanding of the molecular interactions required for the desired effect. nih.govresearchgate.net

| Modification Site | Reaction Type | Example Substituent | Property Being Investigated |

|---|---|---|---|

| C2 (replacing Br) | Suzuki Coupling | -Phenyl | Steric bulk, π-π interactions |

| C2 (replacing Br) | Suzuki Coupling | -Methyl | Lipophilicity, steric effects |

| C4 or C6 | Nitration (EAS) | -NO₂ | Electronic effects, H-bond acceptor |

| C4 or C6 | Friedel-Crafts Acylation (EAS) | -COCH₃ | Steric effects, H-bond acceptor |

References to the compound, under its synonym 2-bromophenylalanine, primarily appear in the context of its use as a starting material or reagent in the synthesis of more complex molecules. acs.orgacs.orgresearchgate.netresearchgate.netunistra.fr For instance, it has been documented as a precursor in the multi-step synthesis of chiral tetrahydroisoquinoline derivatives and other complex organic scaffolds. acs.orgresearchgate.netunistra.fr Other studies mention it as a component within larger molecules tested for biological activity, such as inhibitors for the enzyme cathepsin B, where its inclusion resulted in low affinity. hzdr.de

While the requested detailed computational analyses have been performed for other non-standard or derivatized amino acids, the specific data required to construct an article based on the provided outline for this compound is not found in the current body of public-domain research. Therefore, it is not possible to generate a scientifically accurate article covering the specified topics for this particular compound at this time.

Computational and Theoretical Studies on 2 Amino 3 2 Bromophenyl Propanoic Acid

Quantum Chemical Analyses

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure representation, consisting of core orbitals, lone pairs, and bonds. numberanalytics.comq-chem.com This approach provides a quantitative description of intramolecular and intermolecular interactions by analyzing the charge transfer or orbital overlap between a filled "donor" NBO and an empty "acceptor" NBO. numberanalytics.com

For 2-Amino-3-(2-bromophenyl)propanoic acid, an NBO analysis would elucidate the electronic landscape of the molecule. Key insights would be derived from the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction. q-chem.com A higher E(2) value signifies a stronger interaction.

Specific interactions that would be characterized in this compound include:

Hyperconjugation: Interactions between the filled bonding orbitals (e.g., C-C, C-H bonds) and adjacent empty anti-bonding orbitals (e.g., σ* C-C, σ* C-H). These interactions are crucial for molecular stability.

Lone Pair Delocalization: The delocalization of lone pairs from the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group into neighboring anti-bonding orbitals. For example, the interaction of the nitrogen lone pair (nN) with the anti-bonding orbital of a C-H bond (σ*CH) would be quantified.

Influence of Substituents: The analysis would reveal the electronic effect of the bromine atom on the phenyl ring, detailing how it influences charge distribution and the stability of the aromatic system through interactions between its lone pairs and the π and π* orbitals of the ring.

While specific NBO analysis data for this compound is not prominently available in published literature, the table below conceptualizes the types of donor-acceptor interactions and their stabilization energies that such an analysis would typically reveal.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ(C-C) | σ(C-C) | Value | σ -> σ Hyperconjugation |

| σ(C-H) | σ(C-C) | Value | σ -> σ Hyperconjugation |

| n(N) | σ(C-H) | Value | Lone Pair -> σ Delocalization |

| n(O) | σ(C-O) | Value | Lone Pair -> σ Delocalization |

| n(Br) | π(C=C) | Value | Lone Pair -> π Delocalization |

| π(C=C) | π(C=C) | Value | π -> π Delocalization |

| Note: E(2) values are placeholders and would be determined by quantum chemical calculations. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's chemical structure affect its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by using statistical methods to correlate variations in physicochemical properties with changes in biological activity, creating predictive mathematical models. nih.gov

For a class of compounds like halogenated phenylalanine derivatives, SAR and QSAR help to identify the key molecular features—such as steric bulk, electronic properties, and hydrophobicity—that govern their interaction with a biological target.

Predictive Models for Biological Activity

Predictive QSAR models are developed by calculating a range of molecular descriptors for a series of compounds and correlating them with their measured biological activity. A notable QSAR study on a series of aryl-substituted alanine (B10760859) analogs, which includes phenylalanine derivatives, analyzed their antigelling activity. nih.gov The study found that phenylalanine analogs could be modeled separately from other derivatives like tryptophan analogs, suggesting different binding mechanisms. nih.gov

For the phenylalanine analogs, the predictive model for antigelling activity was built on three key classes of descriptors: nih.gov

Hydrophobicity: The hydrophobicity of the side chain, quantified by the π constants of the aromatic ring and its substituents, was found to be a dominant factor.

Electronic Properties: The square of the aromatic dipole moment was included to account for dipole-dipole interactions between the analog and its binding site.

Steric Effects: The steric overlap volume, derived from three-dimensional molecular shape analysis, was used to describe the importance of a complementary fit within the binding pocket.

These descriptors were combined in a multiple linear regression (MLR) equation to predict activity. While a specific QSAR model for this compound has not been detailed, the principles from related analogs suggest that its biological activity would likely be modeled by considering the hydrophobicity and electronic influence of the ortho-bromo substituent, as well as its steric dimensions.

The following table outlines the key parameters used in developing predictive QSAR models for phenylalanine analogs.

| Descriptor Type | Specific Descriptor | Role in Model |

| Hydrophobic | π constant | Quantifies the contribution of the substituent to the molecule's lipophilicity, influencing membrane permeability and hydrophobic interactions. |

| Electronic | Aromatic Dipole Moment (μ²) | Represents the strength of dipole-dipole interactions with the biological target. |

| Steric | Steric Overlap Volume | Measures the degree of shape complementarity between the ligand and its binding site. |

Other advanced methods like 3D-QSAR (e.g., CoMFA, CoMSIA) can also be used to create more detailed models by generating 3D contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and other fields around the aligned molecules. mdpi.comresearchgate.net

Ligand-Based Drug Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information gathered from a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of active molecules, a pharmacophore model can be developed, or a QSAR equation can be derived to guide the design of new, more potent compounds. researchgate.net

The design of novel derivatives of this compound would follow key ligand-based principles:

Pharmacophore Modeling: Identifying the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For phenylalanine derivatives, the amino acid backbone often provides key hydrogen bond donors and acceptors, while the substituted phenyl ring serves as a crucial hydrophobic and steric element. mdpi.comnih.gov

Scaffold Hopping and Bioisosteric Replacement: The core structure (scaffold) or specific functional groups can be replaced with others that have similar steric and electronic properties (bioisosteres). For instance, the bromine atom on the phenyl ring could be replaced with other halogens (Cl, F) or different groups (CH₃, CF₃) to fine-tune activity, selectivity, or metabolic properties.

SAR Expansion: The findings from SAR and QSAR studies directly inform the design process. If a QSAR model indicates that increased hydrophobicity in a specific region enhances activity, new analogs will be designed with more lipophilic substituents at that position. nih.gov For this compound, the ortho position of the bromine atom offers a vector for structural modification to explore steric and electronic limits for optimal target interaction. This principle has been applied in the design of various phenylalanine derivatives as inhibitors for targets like the HIV-1 capsid. nih.gov

By systematically applying these principles, computational chemists can intelligently design new molecules with a higher probability of possessing the desired biological activity, optimizing potency, selectivity, and pharmacokinetic profiles.

Applications of 2 Amino 3 2 Bromophenyl Propanoic Acid in Medicinal Chemistry Research

Building Block for Therapeutic Agents

2-Amino-3-(2-bromophenyl)propanoic acid serves as a crucial starting material or intermediate in the synthesis of potential therapeutic agents. The presence of the bromine atom on the phenyl ring offers a site for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). This adaptability makes it a valuable component in the medicinal chemist's toolbox for generating libraries of compounds for drug discovery screening.

Design of Novel Pharmaceuticals

The design of novel pharmaceuticals often relies on the use of unique and adaptable molecular scaffolds. This compound, a derivative of the natural amino acid phenylalanine, provides a chiral backbone that can be incorporated into peptidic or non-peptidic structures. Its utility is highlighted in the broader context of aryl-substituted phenylalanines, which are explored for their potential to interact with various biological receptors and enzymes. The introduction of a bromine atom at the ortho position of the phenyl ring can influence the conformational preferences of the molecule and its binding affinity to target proteins.

Precursor for Drugs Targeting Neurological Disorders

The development of new treatments for neurological disorders is a significant area of pharmaceutical research. Amino acid derivatives are of particular interest due to their inherent ability to interact with neurological targets.

While direct studies on the modulation of neurotransmitter systems by this compound are not extensively documented, the broader class of aryl-substituted amino acids has been investigated for such properties. The rationale for using this compound as a precursor lies in its structural similarity to endogenous neurotransmitters or neuromodulators, allowing for the design of molecules that can potentially interact with their receptors or metabolic enzymes.

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and neuronal function, and its glycine (B1666218) binding site is a major target for therapeutic intervention in various neurological and psychiatric disorders. Research into aminopropanoic acid derivatives has shown their potential as NMDA receptor glycine site agonists. For instance, studies on (R)-2-amino-3-triazolpropanoic acid derivatives have demonstrated that this class of compounds can act as agonists at the glycine site of the NMDA receptor. This suggests that the 2-aminopropanoic acid scaffold, which is the core of this compound, is a viable starting point for the design of novel NMDA receptor modulators. The 2-bromophenyl group could be further functionalized to enhance subtype selectivity and potency.

Development of Anti-inflammatory Drug Candidates

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound shares similarities with this class of compounds. While direct evidence of anti-inflammatory activity for this specific compound is limited in publicly available research, its potential as a precursor for new anti-inflammatory agents is recognized. The rationale is that the arylpropionic acid core can be a key pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Cancer Research and Targeted Treatments

The application of amino acid derivatives in cancer research is an emerging field. Some studies have explored the use of other aminopropanoic acid derivatives as scaffolds for developing anticancer agents. The strategy often involves attaching cytotoxic moieties or groups that can selectively target cancer cells to the amino acid backbone. While no specific anticancer agents derived directly from this compound are prominently reported, its role as a versatile chemical building block suggests its potential utility in the synthesis of novel compounds for evaluation in cancer research programs.

Peptide Synthesis and Peptide-Based Drug Development

The incorporation of non-canonical amino acids like this compound into peptide structures is a key strategy in modern drug discovery. This synthetic amino acid, a derivative of phenylalanine, allows for the creation of peptides with modified properties, overcoming some of the limitations of native peptide therapeutics. The presence of the bromo group on the phenyl ring makes it a valuable component for creating complex peptide structures with enhanced biological activity and specificity, particularly in the development of targeted therapies. chemimpex.com

Enhancement of Peptide Stability and Bioactivity

A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, leading to a short half-life and reduced therapeutic efficacy. The introduction of unnatural amino acids is a widely adopted strategy to improve the stability of peptides. While direct studies quantifying the stability enhancement conferred by this compound are not extensively detailed in the reviewed literature, the principles of incorporating halogenated amino acids suggest a positive impact. The bulky bromine atom can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation. nih.gov

Table 1: Factors Influencing Peptide Stability and Bioactivity

| Factor | Description | Potential Impact of this compound |

| Enzymatic Degradation | Cleavage of peptide bonds by proteases. | The bromo group can provide steric hindrance, potentially reducing susceptibility to enzymatic cleavage. |

| Conformation | The three-dimensional structure of the peptide. | The electronic and steric properties of the bromophenyl group can influence peptide folding and binding to target receptors. |

| Hydrophobicity | The tendency of the peptide to repel water. | The bromophenyl group increases hydrophobicity, which can affect bioactivity and cell permeability. |

| Amino Acid Sequence | The specific order of amino acids. | Strategic placement within the sequence is critical to maximize stability and bioactivity. |

Incorporation of Non-Canonical Amino Acids into Proteins

Site-directed mutagenesis is a powerful technique that allows for the precise insertion of non-canonical amino acids into a protein's structure. This method enables the study of protein structure-function relationships and the creation of proteins with novel properties. While the specific incorporation of this compound into proteins is not extensively documented in the available research, the general methodology for such insertions is well-established. thermofisher.comneb.comnih.gov

The process typically involves the use of a unique codon and a corresponding aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. This ensures that the unnatural amino acid is incorporated only at the desired position in the polypeptide chain. The ability to introduce a brominated amino acid like this would be valuable for creating proteins with altered functions or for use as probes in structural biology studies. thermofisher.com

Development of Diagnostic Agents

Precursors for Radiolabeled Imaging Agents

One of the most promising applications of this compound is in the synthesis of radiolabeled imaging agents for diagnostic purposes, particularly for Positron Emission Tomography (PET). moravek.com Radiolabeled amino acids are effective tracers for imaging tumors due to the increased metabolic rate of cancer cells. nih.gov

The bromine atom in this compound serves as a convenient handle for introducing a radioisotope, such as Fluorine-18 ([¹⁸F]), a commonly used positron emitter in PET scans. The synthesis of [¹⁸F]-labeled amino acids often involves a nucleophilic substitution reaction where the bromine atom is replaced by [¹⁸F]fluoride. This process, known as radiofluorination, can be achieved in high yields and purity. nih.govnih.gov For instance, fluorinated analogues of amino acids have been successfully synthesized and demonstrated high tumor-to-normal brain ratios in preclinical studies, indicating their potential as effective PET imaging agents for brain tumors. nih.govnih.gov

The synthesis of these radiotracers typically involves multi-step reactions where the precursor, such as a protected form of this compound, is reacted with a source of the radioisotope. moravek.com

Material Science Applications

Incorporation into Polymers for Drug Delivery Systems

The development of biodegradable polymers for controlled drug delivery is a significant area of research in material science. While specific studies detailing the incorporation of this compound into drug delivery polymers are limited in the reviewed literature, the use of amino acid-based polymers is a well-established field. nih.gov Polypeptides and other polymers derived from amino acids can be designed to be biocompatible and biodegradable, making them suitable for in vivo applications. frontiersin.org

The inclusion of a functionalized amino acid like this compound could offer several advantages. The bromophenyl group could be used for further chemical modifications, such as attaching targeting ligands or cross-linking the polymer to control its degradation rate and drug release profile. Supramolecular hydrogels derived from modified amino acids have also been explored as materials for the sustained release of therapeutic proteins. nih.gov While a different isomer, (R)-3-Amino-3-(2-bromophenyl)propionic acid, has been noted for its potential incorporation into polymers for drug delivery, this suggests that the broader class of brominated phenylalanines holds promise in this application area.

Biological and Biochemical Investigations Involving 2 Amino 3 2 Bromophenyl Propanoic Acid

Studies on Amino Acid Metabolism and Cellular Functions

As an analog of the essential aromatic amino acid L-phenylalanine, 2-Amino-3-(2-bromophenyl)propanoic acid is of interest in studies of amino acid metabolism and its influence on cellular processes. While specific metabolic pathways for this compound are not extensively detailed in publicly available research, the metabolism of structurally related phenylalanine analogs provides a framework for its likely cellular fate. Phenylalanine itself is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.gov It is also a fundamental component of proteins. nih.gov

Amino acids and their derivatives are known to be utilized as supplements for their roles in influencing anabolic hormone secretion and serving as fuel during physical exercise. medchemexpress.com The cellular uptake of amino acid derivatives can be modulated by their chemical structure, which in turn affects their intracellular concentration and subsequent biological activity. nih.gov The introduction of a bromine atom to the phenyl ring, as in this compound, can significantly alter its properties compared to phenylalanine, potentially affecting its recognition by enzymes and transporters, and its subsequent metabolic processing. For instance, in propionic acidemia, a metabolic disorder, there are notable disturbances in amino acid metabolism, including altered concentrations of branched-chain and aromatic amino acids. nih.gov While not directly studying this compound, this highlights the intricate balance of amino acid metabolism.

The cellular uptake mechanisms for amino acids and their derivatives are complex, involving various transport systems. nih.gov The specific transporters involved in the uptake of this compound have not been definitively identified, but it is plausible that it utilizes transporters for large neutral amino acids, similar to phenylalanine. The modification of the phenyl ring could influence its affinity for these transporters.

Enzymatic Biotransformations and Biocatalysis

The enzymatic synthesis and transformation of non-canonical amino acids like this compound are of significant interest for the production of chiral building blocks for pharmaceuticals.

Ammonia (B1221849) elimination and addition reactions are central to the enzymatic synthesis and degradation of amino acids. Phenylalanine ammonia-lyase (PAL) is a key enzyme that catalyzes the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. wikipedia.orgnih.gov This reaction is the first step in the phenylpropanoid pathway in plants and some microorganisms. wikipedia.orgrsc.org The reverse reaction, the addition of ammonia to a cinnamic acid derivative, can be utilized for the synthesis of phenylalanine and its analogs. researchgate.net

The substrate specificity of PAL from different sources has been investigated, with some showing activity towards phenylalanine analogs. researchgate.netnih.gov For instance, PAL from Petroselinum crispum (parsley) has been used for the synthesis of various fluoro- and chlorophenylalanines from their corresponding cinnamic acid precursors. researchgate.net While the specific activity of PAL on 2-bromo-trans-cinnamic acid to produce this compound is not detailed, the broad substrate tolerance of some PAL enzymes suggests this is a feasible biocatalytic route.

A notable example of enzymatic synthesis involving ammonia addition is the production of (R)-2-Amino-3-(2-bromophenyl)propanoic acid using a co-immobilized multienzyme system. This system employs a cascade of three enzymes: D-amino acid aminotransaminase (DAAT), D-lactate dehydrogenase (D-LDH), and formate (B1220265) dehydrogenase (FDH). The DAAT catalyzes the transamination of a keto-acid precursor, effectively adding an amino group to produce the final D-amino acid.

Table 1: Enzymes Involved in the Biocatalytic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid

| Enzyme | Function |

| D-amino acid aminotransaminase (DAAT) | Catalyzes the transfer of an amino group to the keto-acid precursor. |

| D-lactate dehydrogenase (D-LDH) | Involved in the regeneration of the cofactor NADH. |

| Formate dehydrogenase (FDH) | Also participates in the cofactor regeneration cycle. |

Biological Activity of Analogs and Derivatives

Analogs and derivatives of this compound have been investigated for a range of biological activities, from modulating neurotransmitter systems to inhibiting microbial growth and enzymatic functions.

As an analog of phenylalanine, a precursor to several key neurotransmitters, derivatives of this compound have been explored for their potential to modulate neuronal signaling. nih.gov While direct evidence for this compound acting as a neurotransmitter precursor is limited, related halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects by attenuating excitatory glutamatergic synaptic transmission.

For example, 3,5-dibromo-L-tyrosine, a brominated analog, has been shown to depress glutamatergic transmission with greater potency than L-phenylalanine itself. Furthermore, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs have been synthesized and evaluated as potent and selective antagonists for the EP3 receptor, a prostaglandin (B15479496) E2 receptor subtype, indicating the potential for propanoic acid derivatives to modulate specific receptor systems. nih.gov

Derivatives of brominated aromatic compounds and amino acids have shown promise as antimicrobial and antitubercular agents. For instance, novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria.

In the context of tuberculosis, D-phenylalanine-benzoxazole derivatives have been identified as having potent antibacterial activity against Mycobacterium tuberculosis. tbdrugaccelerator.org One such derivative, Q112, was found to inhibit Rv3603c, an essential enzyme in the pantothenate biosynthetic pathway of the bacterium. nih.gov This highlights the potential for derivatives of this compound to be developed into novel antitubercular agents. Additionally, the introduction of L-phenylalanine into the antimicrobial peptide protonectin was found to enhance its selective antibacterial activity against Gram-positive bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Phenylalanine Derivatives

| Derivative Class | Target Organism(s) | Observed Effect |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide complexes | Gram-positive bacteria | Antimicrobial activity |

| D-phenylalanine-benzoxazoles (e.g., Q112) | Mycobacterium tuberculosis | Potent antibacterial activity, inhibition of PanG |

| Phenylalanine-containing antimicrobial peptides | Gram-positive bacteria | Enhanced selective antibacterial activity |

| Phenylalanine derivatives with hydroxamic acid | Pseudomonas aeruginosa | Quorum sensing inhibition |

Synthetic amino acid derivatives are a rich source of potential enzyme inhibitors. While specific studies on the enzyme inhibitory activity of this compound are not widely reported, its structural analogs have been shown to inhibit various enzymes. For example, synthetic amino acid derivatives have been investigated as inhibitors of digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, suggesting their potential as therapeutic agents for metabolic disorders. nih.gov

Furthermore, bengamide derivatives, which can be considered structurally related to modified amino acids, have been synthesized and shown to inhibit methionine aminopeptidases of Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents that target essential enzymes. nih.gov The conformationally restricted phenylalanine analog, 2-aminoindan-2-phosphonic acid, has been shown to be a competitive inhibitor of phenylalanine ammonia-lyase. nih.gov These examples underscore the potential for derivatives of this compound to act as enzyme inhibitors.

Bioavailability and Pharmacokinetic Characterization

Comprehensive searches of scientific literature and biomedical databases did not yield specific studies detailing the bioavailability and pharmacokinetic profile of this compound. Consequently, data regarding its absorption, distribution, metabolism, and excretion (ADME) in biological systems are not available in the public domain. Research to characterize how this compound is processed by and circulates within a living organism has not been published. Therefore, no data tables on its pharmacokinetic parameters can be provided at this time.

Analytical Methodologies for the Characterization and Quantification of 2 Amino 3 2 Bromophenyl Propanoic Acid

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 2-Amino-3-(2-bromophenyl)propanoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would feature distinct regions for the aromatic, methine (α-carbon), and methylene (B1212753) (β-carbon) protons. The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as complex multiplets in the range of δ 7.0-7.6 ppm. The methine proton (α-H) adjacent to the amino and carboxyl groups would likely resonate as a triplet or doublet of doublets around δ 4.0 ppm. The methylene protons (β-H₂) attached to the benzene ring would appear as a doublet of doublets or a multiplet around δ 3.0-3.5 ppm, coupled to the α-proton.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons, the α-carbon, and the β-carbon. The carboxyl carbon (C=O) is the most deshielded, typically appearing above δ 170 ppm. docbrown.info The aromatic carbons would produce a set of signals between δ 120-140 ppm, with the carbon atom bonded to the bromine (C-Br) showing a characteristic shift. The α-carbon (methine) bonded to the nitrogen would be found in the range of δ 50-60 ppm, while the β-carbon (methylene) would resonate further upfield, typically around δ 35-45 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | ~10-12 | >170 |

| α-CH | ~4.0 | ~55 |

| β-CH₂ | ~3.2 | ~38 |

| Aromatic C-H | ~7.0-7.6 | ~127-134 |

| Aromatic C-Br | - | ~124 |

| Aromatic C-Cβ | - | ~137 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

Standard MS: In electron ionization mass spectrometry, this compound (molar mass: 244.08 g/mol ) would exhibit a characteristic molecular ion peak [M]⁺. nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 244 and 246. Common fragmentation patterns for amino acids include the loss of the carboxyl group (as COOH or CO₂), water (H₂O), and ammonia (B1221849) (NH₃). nih.govuni-muenster.de The PubChem database records major fragments for this compound at m/z 164 and 102, which could correspond to the loss of the amino acid backbone and subsequent rearrangements of the bromobenzyl moiety. nih.gov

LC/MS-MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nih.gov This technique is particularly useful for quantifying low levels of the compound in complex matrices. Derivatization is often employed to enhance ionization efficiency and chromatographic retention. researchgate.netmdpi.com The parent ion (m/z 244/246) can be selected and subjected to collision-induced dissociation (CID) to generate specific product ions, which are then monitored for highly selective and sensitive quantification in multiple reaction monitoring (MRM) mode. unito.itnih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 244/246 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br/⁸¹Br |

| 199/201 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 170/172 | [M-CH(NH₂)COOH]⁺ (Bromobenzyl cation) | Cleavage of the β-carbon to α-carbon bond |

| 164 | Recorded Fragment nih.gov | Potential structure: [C₇H₅Br]⁺ |

| 102 | Recorded Fragment nih.gov | Potential structure: [C₈H₆]⁺ after loss of Br |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group, which is often superimposed on the C-H stretching bands. docbrown.info The C=O stretch of the carboxylic acid will produce a strong, sharp absorption band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region. Bending vibrations for the N-H group are expected around 1500-1650 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and the C-Br stretch will appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations in phenylalanine derivatives are known to produce strong Raman signals. nih.govbohrium.com Key bands for the phenyl ring are expected around 622, 1004, 1031, 1207, and 1606 cm⁻¹. bohrium.com The symmetric stretching of the carboxylate group (COO⁻) also gives a strong band around 1390-1420 cm⁻¹. koreascience.kr Raman is particularly sensitive to the C-C backbone and symmetric vibrations, making it useful for conformational analysis.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Medium |

| Amine | N-H stretch | 3300-3500 (medium) | Weak |

| Amine | N-H bend | 1500-1650 (medium) | Weak |

| Aromatic Ring | C=C stretch | 1450-1600 (variable) | 1606 (strong) |

| Aromatic Ring | Ring breathing | Weak | 1004 (strong) |

| Alkyl | C-H stretch | 2850-3000 (medium) | Medium |

| Bromo-Aromatic | C-Br stretch | < 700 | Medium |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is primarily used for quantitative analysis and for detecting chromophores. The chromophore in this compound is the bromophenyl group. Phenylalanine typically exhibits a primary absorption maximum (λmax) around 257 nm due to the π → π* transitions of the benzene ring. The presence of the bromine atom, a halogen substituent, is expected to cause a slight bathochromic shift (shift to longer wavelength) and possibly a hyperchromic effect (increase in absorbance) compared to unsubstituted phenylalanine. This property allows for the quantification of the compound in solution using the Beer-Lambert law and is the basis for its detection in chromatographic methods.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomeric forms.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing both the chemical and enantiomeric purity of this compound.

Purity Determination: The chemical purity is typically determined using reversed-phase HPLC (RP-HPLC). A C18 stationary phase is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.net Detection is usually performed with a UV detector set at the λmax of the compound (around 260 nm). This method can effectively separate the target compound from synthesis precursors, byproducts, and degradation products. Purity levels are often reported to be greater than 99% for commercial standards. jk-sci.comselleckchem.com